1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-bromo-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-10(2,11)9(13)12-7-5-3-4-6-8-12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGZFLLOFMIIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one typically involves the bromination of 2-methylpropan-1-one followed by the introduction of the azepane ring. One common method involves the use of bromine or a bromine-containing reagent to achieve the bromination step. The azepane ring can be introduced through nucleophilic substitution reactions, where the brominated intermediate reacts with azepane under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of azepane-substituted derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Drug Development
Research indicates that 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one may serve as an intermediate in the synthesis of novel therapeutic agents. Its potential antimicrobial properties have been highlighted in preliminary studies, suggesting it could interact with specific biological targets, making it a candidate for further drug development investigations.
Case Study Example : A recent study evaluated the compound's effect on enzyme activity related to fatty acid metabolism, indicating potential applications in metabolic disorder treatments.
Organic Synthesis
The compound is valuable as a synthetic intermediate in organic chemistry. Its unique structure allows for various transformations, leading to more complex molecules. For example:
| Transformation Type | Product Name | Description |
|---|---|---|
| Oxidation | 1-(Azepan-1-yl)-2-oxoethan-1-one | Conversion to an oxo compound for further reactions. |
| Reduction | 1-(Azepan-1-yl)-2-hydroxyethanol | Formation of an alcohol derivative useful in various applications. |
| Substitution | 1-(Azepan-1-yl)-2-chloroethan-1-one | Introduction of a chlorine atom for different reactivity patterns. |
These transformations underline its versatility and importance in synthetic organic chemistry.
Antimicrobial Activity
Initial studies have suggested that this compound exhibits antimicrobial properties. Research is ongoing to elucidate its mechanism of action and therapeutic potential against various pathogens.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to biological targets, particularly enzymes involved in metabolic pathways. These investigations are crucial for understanding its biological role and potential therapeutic applications.
Data Table : Summary of Biological Activity Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Potential activity against specific pathogens | [Source 1] |
| Enzyme Interaction | Binding affinity with fatty acid metabolism enzymes | [Source 2] |
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The azepane ring may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Reactivity Comparisons
Solubility and Polarity
- Target Compound: The azepane ring increases polarity compared to non-cyclic analogs (e.g., 2-bromo-1-(4-methylphenyl)propan-1-one), enhancing solubility in polar aprotic solvents like DMF or DMSO .
- Aziridine Analog : The smaller aziridine ring reduces solubility due to higher ring strain but increases reactivity in alkylation reactions .
Thermal Stability
- Bromobenzofuran Derivative : The aromatic benzofuran system confers higher thermal stability (decomposition >200°C) compared to the aliphatic target compound .
- Azepane vs. Aziridine : The seven-membered azepane ring in the target compound exhibits greater conformational flexibility and lower ring strain than the aziridine analog, leading to improved stability under thermal stress .
Reactivity in Substitution Reactions
- Bromine Reactivity : The target compound undergoes SN2 reactions at the brominated carbon, but steric hindrance from the methyl group and azepane ring slows kinetics compared to less hindered analogs like 2-bromo-1-(4-methylphenyl)propan-1-one .
- Aziridine vs. Azepane : The aziridine analog reacts more rapidly in ring-opening reactions due to high ring strain, whereas the azepane moiety remains inert under mild conditions .
Pharmaceutical Intermediates
- The target compound serves as a precursor to prochiral heterocyclic aminoketones, which are critical in synthesizing CNS-active agents. Its azepane ring mimics bioactive motifs found in antidepressants and anticonvulsants .
- In contrast, the bromobenzofuran derivative (CAS 1432681-76-9) is utilized in oncology research due to its ability to inhibit kinase enzymes .
Crystallographic Data
- Chalcone Analogs : Crystallographic studies on brominated chalcones (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) reveal planar geometries stabilized by intramolecular halogen bonding, a feature absent in the target compound due to its aliphatic structure .
Biological Activity
1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one is an organic compound notable for its unique structure, which includes a seven-membered azepane ring and a bromo-substituted ketone. Its molecular formula is CHBrNO, with a molecular weight of 248.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and interactions with various biological targets.
Chemical Structure and Properties
The presence of the bromine atom and the azepane ring contributes to the compound's distinct chemical properties. The azepane ring is a cyclic amine that can influence the compound's interaction with biological systems. The carbonyl group in the ketone structure also plays a crucial role in its reactivity.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly:
- Antimicrobial Properties : Initial research indicates potential effectiveness against certain bacterial strains, although comprehensive studies are required to confirm these findings and elucidate the mechanism of action .
- Enzyme Interaction : Investigations into its effects on enzyme activity suggest interactions with enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism .
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : The compound's functional groups may facilitate binding to specific molecular targets, influencing enzyme activity and metabolic processes.
- Chemical Reactivity : The bromine atom allows for nucleophilic substitution reactions, potentially leading to the formation of new derivatives that might exhibit enhanced biological activities .
Table 1: Summary of Biological Activities and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Exhibits activity against select bacterial strains | |
| Enzyme Interaction | Potential modulation of fatty acid metabolism enzymes | |
| Synthesis Applications | Used as an intermediate in organic synthesis |
Applications in Research and Medicine
The compound's unique structure makes it valuable in various scientific fields:
- Organic Chemistry : It serves as an intermediate in synthesizing complex organic molecules.
- Pharmaceutical Development : Its potential therapeutic properties are being explored, particularly in drug design targeting microbial infections or metabolic disorders.
- Industrial Uses : The compound may be utilized in producing specialty chemicals and materials due to its chemical reactivity .
Q & A
Q. Case Study :
| Base | Yield (%) | Byproduct | Source |
|---|---|---|---|
| KOtBu | 45 | 1-(Azepan-1-yl)-2-methylpropene (30%) | |
| NaOMe | 72 | None detected | |
| Analysis : |
- Steric hindrance : KOtBu’s bulk promotes elimination over substitution.
- Solvent polarity : NaOMe in methanol stabilizes the transition state for substitution .
Recommendation : Use low-temperature kinetics to isolate intermediates and identify rate-determining steps.
Basic: What safety precautions are critical when handling this compound?
Q. Methodological Answer :
- Toxicity : Brominated ketones are irritants (skin/eyes). Use PPE (gloves, goggles) .
- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent degradation .
- Waste disposal : Neutralize with 10% sodium thiosulfate before aqueous disposal .
Advanced: What role does the bromine substituent play in cross-coupling reactions?
Methodological Answer :
The C-Br bond serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Catalyst optimization : Pd(PPh₃)₄ with K₂CO₃ in THF achieves aryl-aryl couplings at 80°C .
- Limitation : Steric hindrance from the azepane ring reduces coupling efficiency (≤50% yield). Alternative ligands (e.g., XPhos) improve results .
Advanced: How to analyze degradation products under oxidative conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
